3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyano-3-methylpyridine in the presence of a base, followed by cyclization to form the triazolopyrimidine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran (THF).
Substitution: Halides, alkyl halides; conditionspresence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Studied for its potential anticancer properties, showing cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole and pyrimidine ring, similar to 3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H10N6 |
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Molecular Weight |
178.20 g/mol |
IUPAC Name |
3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C7H10N6/c1-3-13-7-5(11-12-13)6(8-2)9-4-10-7/h4H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
SMJYSYSLVFKVLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC |
Origin of Product |
United States |
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